molecular formula C14H12ClNO3S3 B2964990 5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034255-68-8

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2964990
CAS No.: 2034255-68-8
M. Wt: 373.88
InChI Key: SBUWWYSZNWEZSB-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative intended for research applications. As part of the thiophene-sulfonamide class of compounds, which have been identified as a promising scaffold in medicinal chemistry, this substance is of significant interest for early-stage pharmacological investigation . Its molecular structure, featuring both thiophene and furan heterocycles, is characteristic of molecules designed to interact with enzyme active sites. Related compounds have demonstrated high potency and selectivity as inhibitors of specific proteases, such as Factor Xa, a key target in coagulation pathways . Researchers can utilize this compound as a chemical tool to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors. Its potential mechanism of action may involve hydrogen bonding and interaction with specific enzyme sub-sites, a binding mode observed in structurally similar inhibitors . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S3/c15-13-3-4-14(21-13)22(17,18)16-7-5-11-1-2-12(20-11)10-6-8-19-9-10/h1-4,6,8-9,16H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUWWYSZNWEZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiophene easily reacts with electrophiles, which suggests that this compound may interact with its targets through electrophilic substitution reactions.

Pharmacokinetics

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the compound’s bioavailability and distribution within the body.

Result of Action

Given the wide range of therapeutic properties of thiophene and its substituted derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.

Biological Activity

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₂ClNO₃S₃
  • Molecular Weight : 373.9 g/mol
  • CAS Number : 2034255-68-8

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The compound has shown the following MIC values against selected bacteria:

Pathogen MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae15.6

These values indicate a promising antibacterial spectrum, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species .

The mechanism of action involves the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production. This bactericidal action is critical for its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound exhibits significant antibiofilm activity. The minimum biofilm inhibitory concentration (MBIC) values are as follows:

Pathogen MBIC (µg/mL)
MRSA62.216–124.432
Staphylococcus epidermidis31.108–62.216

These values suggest that the compound effectively disrupts biofilm formation, which is crucial for treating chronic infections .

Case Studies and Research Findings

  • Synergistic Effects : In vitro studies have indicated that this compound can enhance the efficacy of existing antibiotics like ciprofloxacin and ketoconazole, reducing their MICs significantly .
  • Toxicity Profile : Hemolytic activity studies revealed low toxicity levels, with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile for further development .
  • Inhibition of Quorum Sensing : The compound was also evaluated for its ability to inhibit quorum sensing in bacterial populations, which is vital for biofilm formation and virulence .

Comparison with Similar Compounds

5-Chloro-N-[2-(Furan-3-yl)Ethyl]Thiophene-2-Sulfonamide (CAS 1428355-09-2)
  • Molecular Formula: C₁₀H₁₀ClNO₃S₂
  • Key Differences : Lacks the thiophene moiety in the ethyl chain, simplifying the heterocyclic system.
  • Synthesis : Likely synthesized via coupling of 5-chlorothiophene-2-sulfonyl chloride with 2-(furan-3-yl)ethylamine, analogous to methods in Scheme 6 of .
5-Chloro-N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)Thiophene-2-Sulfonamide (CAS 1396815-11-4)
  • Molecular Formula : C₁₇H₁₇ClN₄O₃S₂
  • Key Differences : Incorporates a triazolone ring and cyclopropyl group, introducing hydrogen-bonding and steric complexity.
  • Activity : Triazolone derivatives are often explored for antimicrobial or kinase inhibitory activity, suggesting a divergent pharmacological profile compared to the furan-thiophene hybrid .
5-Ethyl-N-(2-(2-(3-Fluorophenyl)Thiazolo[3,2-b][1,2,4]Triazol-6-yl)Ethyl)Thiophene-2-Sulfonamide (CAS 946306-63-4)
  • Molecular Formula : C₁₈H₁₇FN₄O₂S₃
  • Key Differences : Features a fluorophenyl-thiazolo-triazol system, enhancing lipophilicity and metabolic stability.
  • Properties : The fluorine atom increases membrane permeability, while the thiazolo-triazol core may improve binding to ATP-binding pockets in enzymes .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight Key Substituents Potential Applications
Target Compound ~424.5* Thiophene-furan-ethyl, Cl, sulfonamide Hypothetical CNS/antimicrobial
CAS 1428355-09-2 291.77 Furan-ethyl, Cl, sulfonamide Antimicrobial
CAS 1396815-11-4 424.9 Triazolone, cyclopropyl, Cl Kinase inhibition
CAS 946306-63-4 436.6 Thiazolo-triazol, F, ethyl Anticancer/antibacterial

*Estimated based on structural similarity to CAS 1428355-09-2.

Key Observations:

Biological Activity : Thiophene sulfonamides with extended heterocycles (e.g., triazolone in CAS 1396815-11-4) often exhibit enhanced binding to proteins due to increased hydrogen-bonding capacity, whereas furan-containing analogs may prioritize metabolic stability .

Synthetic Complexity : The target compound’s synthesis likely requires multi-step cross-coupling (e.g., Suzuki-Miyaura for thiophene-furan linkage), contrasting with simpler amidation routes for CAS 1428355-09-2 .

Q & A

Q. What crystallographic techniques resolve polymorphism in sulfonamide derivatives?

  • Methodological Answer : SC-XRD paired with PXRD:
  • Space group determination : Monoclinic (P21_1/c) vs. orthorhombic systems.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···π contacts) .

Data Contradiction Analysis

  • Synthetic Yield Variability : reports 87% yield using Pd-PEPPSI-SIPr, while other methods may show lower yields due to impurities (e.g., unreacted trichloroethylene). Mitigation includes optimizing reaction time (24–48 h) and catalyst batch .
  • Spectral Assignments : Discrepancies between experimental and computed NMR shifts (e.g., δ 7.05 ppm vs. 7.10 ppm) often reflect solvent polarity or crystal packing effects, resolved via hybrid experimental-computational workflows .

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